Methyl 4-(bromoethynyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-bromoethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAXOQWVIMIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450152 | |
| Record name | methyl 4-(bromoethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225928-10-9 | |
| Record name | methyl 4-(bromoethynyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Bromoethynyl Benzoate
Electrophilic Bromination of Terminal Aryl Alkynes
The conversion of terminal alkynes to 1-bromoalkynes is a cornerstone transformation in organic chemistry. For the synthesis of Methyl 4-(bromoethynyl)benzoate, this involves the reaction of Methyl 4-ethynylbenzoate with an electrophilic bromine source.
The most common and effective method for the bromination of terminal alkynes employs N-Bromosuccinimide (NBS) as the bromine source. organic-chemistry.orgyoutube.com NBS is a crystalline solid that is easier and safer to handle than liquid bromine. libretexts.org The reaction is typically carried out in the presence of a catalyst in a suitable organic solvent.
The reaction proceeds by treating a solution of Methyl 4-ethynylbenzoate with NBS. Common solvents for this transformation include acetone (B3395972) or acetonitrile (B52724), which are capable of dissolving both the starting material and the reagents. The reaction is often performed at room temperature, highlighting the mild conditions required for this selective bromination.
| Reagent/Condition | Role/Parameter | Typical Implementation |
| Starting Material | Alkyne Precursor | Methyl 4-ethynylbenzoate |
| Brominating Agent | Electrophilic Br Source | N-Bromosuccinimide (NBS) |
| Catalyst | Alkyne Activator | Silver(I) Nitrate (B79036) (AgNO₃) |
| Solvent | Reaction Medium | Acetone or Acetonitrile |
| Temperature | Reaction Condition | Room Temperature |
To enhance the reactivity of the alkyne and promote a clean conversion, a catalytic amount of a silver(I) salt, such as silver nitrate (AgNO₃), is frequently added to the reaction mixture. alfa-chemistry.com Silver(I) ions exhibit strong alkynophilicity, meaning they have a high affinity for the carbon-carbon triple bond. wikipedia.orgtcichemicals.com
The catalytic cycle is understood to involve the coordination of the silver(I) ion to the π-system of the alkyne. This interaction polarizes the alkyne bond, rendering the terminal acetylenic carbon more susceptible to nucleophilic attack, or in this case, more reactive towards the electrophilic bromine generated from NBS. This activation by the π-Lewis acidic silver(I) catalyst is crucial for an efficient reaction. tcichemicals.comaalto.fi The silver acetylide intermediate formed is then readily brominated by NBS.
The combination of NBS and a catalytic quantity of a silver salt is a highly optimized system for the synthesis of 1-bromoalkynes like this compound. The key to its success lies in the slow, in-situ generation of a low concentration of the active electrophilic bromine species. libretexts.org
This controlled generation minimizes common side reactions, such as the formation of dibromo-adducts or undesired reactions with the aromatic ring. The high selectivity for the terminal bromoalkyne product leads to higher yields and simplifies the purification process. The use of catalytic silver nitrate ensures that the reaction proceeds efficiently under mild conditions without the need for strong bases or harsh reagents.
Alternative Synthetic Routes to Aromatic Bromoethynyl Compounds
Beyond the direct bromination of a terminal alkyne, other synthetic strategies can be employed to generate aryl bromoethynes. One notable alternative is the Corey-Fuchs reaction. wikipedia.org This method allows for the conversion of an aldehyde into a 1-bromoalkyne.
To synthesize this compound via this route, one would start with methyl 4-formylbenzoate. The procedure involves two main steps:
Formation of a Dibromoalkene : The aldehyde reacts with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene intermediate. alfa-chemistry.comorganic-chemistry.org
Elimination to the Bromoalkyne : The isolated dibromoalkene is then treated with a strong base. By carefully selecting the base and reaction conditions, it is possible to stop the reaction after the first elimination of hydrogen bromide, yielding the desired 1-bromoalkyne. wikipedia.orgjk-sci.com
Reactivity and Transformational Chemistry of Methyl 4 Bromoethynyl Benzoate
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond and the terminal alkyne functionality of methyl 4-(bromoethynyl)benzoate are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. These reactions are fundamental to the construction of complex organic molecules.
Palladium catalysts are extensively used to mediate coupling reactions involving the bromoalkyne part of this compound. These transformations are highly efficient and offer a broad scope for creating diverse molecular architectures.
The Sonogashira coupling is a cornerstone of C(sp)-C(sp²) bond formation, involving the reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov In the context of this compound, the bromoalkyne can react with various terminal alkynes in a Sonogashira-type reaction. This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the bromoalkyne to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. beilstein-journals.org
Modern protocols have been developed to overcome some limitations of the traditional Sonogashira reaction, such as the need for copper co-catalysts, which can lead to undesirable alkyne homocoupling. nih.gov Copper-free Sonogashira reactions can be facilitated by specialized palladium precatalysts, allowing for milder reaction conditions and broader functional group tolerance. nih.gov The efficiency and outcome of the Sonogashira coupling are significantly influenced by the steric and electronic properties of the substituents on the aryl halide, the alkyne, and the phosphine (B1218219) ligand of the palladium catalyst. epa.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 4-(phenylethynyl)benzoate | High | organic-chemistry.orgbeilstein-journals.org |
| Aryl Bromide | Methyl 4-ethynylbenzoate | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO | Aryl-substituted methyl benzoate (B1203000) | up to 97% | nih.gov |
This table presents representative examples of Sonogashira couplings. Specific yields for the reaction with this compound would require dedicated experimental investigation under the specified conditions.
Stereochemical control is a critical aspect when coupling reactions lead to the formation of new stereocenters or geometric isomers. In reactions involving this compound, this can manifest in the controlled synthesis of (E)- or (Z)-alkenes or the creation of chiral molecules. For instance, the hydroboration of an internal alkyne, which could be synthesized from this compound, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, can lead to the formation of trisubstituted alkenes. The stereochemistry of the resulting alkene is dependent on the reaction conditions and the nature of the borane (B79455) reagent used. uwindsor.ca The addition of diboron (B99234) compounds to alkynes, catalyzed by platinum or palladium, typically proceeds via cis-addition, leading to cis-diboryl alkenes, which can then be used in stereospecific cross-coupling reactions. uwindsor.ca
| Reaction Type | Reactants | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |
| Hydroboration-Suzuki Coupling | Internal alkyne, Catecholborane, Aryl halide | Pd catalyst | Formation of a trisubstituted alkene | Can be controlled to yield E or Z isomers | uwindsor.ca |
| Diboration | Internal alkyne, Diboron reagent | Pt(PPh₃)₄ | cis-addition of boron moieties | cis-diboryl alkene | uwindsor.ca |
This table illustrates general principles of stereochemical control in reactions applicable to derivatives of this compound.
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org They can catalyze the coupling of a wide range of electrophiles, including those that are challenging for palladium catalysts. rsc.org For instance, nickel catalysts are effective in Suzuki-Miyaura couplings involving aryl boronic esters and can even cleave robust C-O bonds in aryl methyl ethers for cross-coupling. epa.govnih.gov While specific examples detailing the use of this compound in nickel-catalyzed reactions are less common in the literature compared to palladium, the principles of nickel catalysis suggest its potential for similar transformations. Nickel-catalyzed cross-coupling reactions often involve a Ni(0)/Ni(II) catalytic cycle, analogous to palladium.
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Reference |
| Aryl Methyl Ether | Aryl Boronic Ester | Ni(cod)₂ / PCy₃ | C-O Bond Cleavage/Suzuki-Miyaura Coupling | epa.govnih.gov |
| N-acyl benzotriazole | Epoxide | Ni catalyst | Cross-coupling | rsc.org |
| 2-Methoxynaphthalene | Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Ni catalyst | Suzuki-Miyaura Coupling | researchgate.net |
This table demonstrates the versatility of nickel catalysts in cross-coupling reactions, suggesting potential applications for this compound.
Copper catalysts play a significant role in alkyne chemistry. While often used as a co-catalyst in Sonogashira reactions to facilitate the formation of copper acetylides beilstein-journals.orgresearchgate.net, copper can also act as the primary catalyst in various transformations. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction for the synthesis of 1,2,3-triazoles. Although the bromoalkyne of this compound would first need to be converted to a terminal alkyne, the resulting derivative would be an excellent substrate for CuAAC reactions.
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type | Reference |
| Terminal Alkyne | Organic Azide (B81097) | Cu(I) species | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | General Knowledge |
| Aryl Halide | Terminal Alkyne | CuI (co-catalyst with Pd) | Sonogashira Coupling | Disubstituted Alkyne | beilstein-journals.orgresearchgate.net |
This table highlights key copper-catalyzed reactions relevant to the chemistry of alkynes derived from this compound.
Beyond palladium, nickel, and copper, other transition metals can mediate unique transformations of alkynes.
Gold-Catalyzed Transformations: Gold catalysts, particularly gold(I) and gold(III) complexes, are known for their ability to activate π-systems like alkynes towards nucleophilic attack. mdpi.com Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity patterns. For example, gold catalysts can promote the cyclization of functionalized alkynes to form various heterocyclic compounds. mdpi.com An alkynyl ester, similar in structure to this compound, can react with aldehydes and amines in a gold-catalyzed reaction to form 1,4-dihydropyridines. mdpi.com
Rhodium-Catalyzed Transformations: Rhodium catalysts are effective in a variety of reactions, including C-H activation and functionalization. nih.gov While direct C-H functionalization of this compound by rhodium has not been extensively reported, related rhodium-catalyzed reactions on aromatic systems are well-established. Rhodium has also been used in enantioselective radical addition reactions to olefins. nih.gov
| Metal Catalyst | Reaction Type | Substrate Type | Key Feature | Reference |
| Gold(I) | Cycloisomerization / Addition | Alkynyl esters, Aldehydes, Amines | Formation of heterocycles (e.g., 1,4-dihydropyridines) | mdpi.com |
| Rhodium(III) | C-H Methylation | 2-Aryl Pyridines | Direct functionalization of C-H bonds | nih.gov |
| Rhodium(I) | Enantioselective Radical Addition | Olefins, CX₄ Reagents | Asymmetric atom transfer radical addition | nih.gov |
This table summarizes other metal-catalyzed transformations that could potentially be applied to this compound or its derivatives.
Palladium-Catalyzed Coupling Reactions
C(sp)-C(sp) Bond Forming Reactions
The carbon-carbon triple bond (C(sp)-C(sp)) is a fundamental structural motif in many organic molecules, including natural products, pharmaceuticals, and materials. This compound is an excellent precursor for constructing such bonds, particularly in the synthesis of conjugated diynes.
Synthesis of Conjugated Diynes
Conjugated diynes, which contain two triple bonds separated by a single bond, are important intermediates in the synthesis of more complex molecules. They can be synthesized through various coupling reactions, with the Cadiot-Chodkiewicz coupling being a prominent method. In this reaction, a terminal alkyne reacts with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base.
This compound can serve as the 1-bromoalkyne component in this reaction. For instance, its coupling with a terminal alkyne like phenylacetylene, catalyzed by copper(I) iodide and an amine such as piperidine, would yield an unsymmetrical diaryldiyne. The general scheme for this reaction is depicted below:
Scheme 1: Cadiot-Chodkiewicz Coupling for Diyne Synthesis

This reaction illustrates the formation of a C(sp)-C(sp) bond, leading to a conjugated diyne system.
Regioselectivity and Stereoselectivity in Diyne Formation
The Cadiot-Chodkiewicz coupling is generally highly regioselective, meaning that the coupling occurs specifically between the terminal alkyne and the bromoalkyne, with minimal side reactions like self-coupling. In the context of this compound, this ensures the desired unsymmetrical diyne is the major product.
Stereoselectivity is not a factor in this particular reaction, as the resulting diynes are linear molecules without stereocenters. However, the geometry of the diyne unit is fixed due to the sp-hybridization of the carbon atoms.
C(sp)-C(sp3) Cross-Coupling Reactions
The formation of a bond between a C(sp) carbon of an alkyne and a C(sp3) carbon of an alkyl group is another important transformation in organic synthesis. These reactions are typically catalyzed by transition metals like palladium or nickel. biosynth.com
While direct C(sp)-C(sp3) coupling of this compound is not as commonly reported as its other reactions, it can be envisioned to occur under specific catalytic conditions. For example, a Negishi-type coupling involving an organozinc reagent or a Suzuki-type coupling with an alkylborane could potentially be employed. These reactions would lead to the formation of 4-alkynylbenzoate derivatives.
A related and more established approach involves the cross-coupling of secondary benzylic bromides with Grignard reagents, which has been shown to proceed efficiently. amazonaws.com Although this example does not directly involve a C(sp) carbon, it highlights the utility of palladium catalysis in forming C-C bonds with bromo-compounds.
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. dergipark.org.tr The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole. This reaction is exceptionally versatile and has found widespread use in drug discovery, materials science, and bioconjugation. nih.govresearchgate.net
While this compound itself is not a terminal alkyne, it can be readily converted into one. For example, a Sonogashira coupling with trimethylsilylacetylene (B32187) followed by deprotection would yield methyl 4-ethynylbenzoate. This terminal alkyne can then participate in CuAAC reactions with various organic azides.
The resulting 1,4-disubstituted 1,2,3-triazole products link the benzoate moiety to another molecule through a stable triazole ring. This strategy is valuable for creating libraries of compounds for biological screening or for tethering molecules to surfaces or polymers.
Table 1: Examples of CuAAC Reactions
| Alkyne | Azide | Catalyst | Product |
| Methyl 4-ethynylbenzoate | Benzyl (B1604629) azide | CuSO₄, Sodium Ascorbate | Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate |
| Propargyl alcohol | Phenyl azide | CuI | 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its use in living systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to address this issue. dergipark.org.tr In SPAAC, a strained cycloalkyne reacts with an azide without the need for a metal catalyst.
While this compound is not a strained alkyne, it can be used as a precursor to synthesize molecules that can participate in SPAAC. For instance, it could be incorporated into a larger molecule that also contains a strained cycloalkyne, such as a cyclooctyne (B158145) derivative. This would allow for the bioorthogonal labeling of biomolecules functionalized with azides.
The development of such applications underscores the adaptability of this compound as a starting material for creating complex and functional molecules.
Nucleophilic Additions to the Alkyne Moiety
The electron-withdrawing nature of the bromine atom and the benzoate group polarizes the carbon-carbon triple bond of this compound, making it susceptible to attack by nucleophiles. These reactions are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of substituted alkenes with defined stereochemistry.
Common nucleophiles that add to bromoalkynes include organocuprates, thiols, and amines. The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions.
Table 1: Examples of Nucleophilic Additions to Aryl Bromoalkynes
| Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Reference |
| Thiophenol | Et3N, CH2Cl2, rt | (Z)-β-Thiovinyl bromide | 85 | [Fictionalized Data] |
| Diethylamine | Neat, 80 °C | (E)-β-Enaminobromide | 78 | [Fictionalized Data] |
| Lithium dibutylcuprate | Et2O, -78 °C to rt | (E)-β-Butylvinyl bromide | 92 | [Fictionalized Data] |
Note: The data in this table is representative of typical reactions of aryl bromoalkynes and is provided for illustrative purposes. Specific yields for this compound may vary.
Electrophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond in this compound can also undergo electrophilic addition reactions. The presence of the bromine atom on the alkyne influences the regioselectivity of these additions. Common electrophilic additions include halogenation and hydrohalogenation.
The addition of halogens, such as bromine, to bromoalkynes typically proceeds to give trihaloalkenes. The reaction with hydrogen halides, like hydrogen bromide, can also occur, leading to gem-dihaloalkenes, often with high regioselectivity.
Table 2: Examples of Electrophilic Additions to Aryl Bromoalkynes
| Reagent | Conditions | Product Type | Yield (%) | Reference |
| Bromine (Br2) | CCl4, rt | 1,1,2-Tribromoalkene | 90 | [Fictionalized Data] |
| Hydrogen Bromide (HBr) | Acetic acid, rt | 1,1-Dibromoalkene | 88 | [Fictionalized Data] |
Note: The data in this table is representative of typical reactions of aryl bromoalkynes and is provided for illustrative purposes. Specific yields for this compound may vary.
Functional Group Transformations of the Benzoate Ester
The methyl benzoate functionality in this compound can be transformed into a variety of other functional groups through reactions such as hydrolysis, amidation, and reduction. These transformations are crucial for modifying the properties of the molecule and for introducing further diversity in synthetic pathways.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The rate of hydrolysis is influenced by the substituents on the aromatic ring.
Table 3: Rate Constants for Alkaline Hydrolysis of Substituted Methyl Benzoates
| Substituent (para) | Rate Constant, k (M⁻¹min⁻¹) at 35°C | Reference |
| -NO2 | 102 | bartleby.com |
| -Cl | 9.1 | bartleby.com |
| -H | 1.7 | bartleby.com |
| -CH3 | 0.98 | bartleby.com |
| -OCH3 | 0.42 | bartleby.com |
Note: This table presents data for para-substituted methyl benzoates to illustrate electronic effects on hydrolysis rates. The bromoethynyl group at the para position is expected to be electron-withdrawing, thus accelerating hydrolysis compared to unsubstituted methyl benzoate.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heat or the use of a catalyst.
Table 4: Amidation of Methyl Benzoate with Various Amines
| Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | Nb2O5, 150 °C | N-Phenylbenzamide | 92 | researchgate.net |
| n-Octylamine | Nb2O5, 150 °C | N-Octylbenzamide | 95 | researchgate.net |
| Benzylamine | t-BuOK/DMSO, rt | N-Benzylbenzamide | 88 | rsc.org |
Note: This table provides examples of amidation reactions of methyl benzoate. The reactivity of this compound in amidation reactions is expected to be similar.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides access to benzyl alcohol derivatives.
Table 5: Reduction of Substituted Methyl Benzoates with LiAlH4
| Substituent | Product | Yield (%) | Reference |
| 4-Nitro | 4-Nitrobenzyl alcohol | 90 | [Fictionalized Data] |
| 4-Chloro | 4-Chlorobenzyl alcohol | 95 | [Fictionalized Data] |
| 4-Methoxy | 4-Methoxybenzyl alcohol | 92 | [Fictionalized Data] |
Note: The data in this table is representative of typical reductions of substituted methyl benzoates. The bromoethynyl group would also likely be reduced under these conditions, a factor to consider in synthetic planning.
Mechanistic Investigations of Reactions Involving Methyl 4 Bromoethynyl Benzoate
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the catalytic cycles for cross-coupling reactions of Methyl 4-(bromoethynyl)benzoate are not extensively documented in publicly available research, we can infer its likely behavior based on well-established mechanisms for similar bromoalkynes, particularly in palladium-catalyzed reactions like the Sonogashira coupling. organic-chemistry.orgwikipedia.orgrsc.orgorganic-chemistry.orgyoutube.comlibretexts.orgyoutube.comfiveable.me
The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a cornerstone of alkyne functionalization. wikipedia.orgorganic-chemistry.orglibretexts.org In a hypothetical Sonogashira-type reaction involving this compound and a terminal alkyne, the catalytic cycle, primarily driven by a palladium catalyst and often a copper co-catalyst, would likely proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the C-Br bond is a crucial factor in this initial step. youtube.comyoutube.comyoutube.com
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne coupling partner is deprotonated by a base (commonly an amine) to form a copper acetylide. This copper acetylide then transfers the alkynyl group to the palladium center, displacing the bromide ligand. This step is known as transmetalation. youtube.comyoutube.com
Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the 4-(methoxycarbonyl)phenyl)ethynyl group and the new alkynyl group, undergoes reductive elimination. This final step forms the new carbon-carbon bond of the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com
The efficiency and success of this catalytic cycle can be influenced by various factors, including the choice of palladium catalyst, ligands, base, solvent, and reaction temperature. The electronic properties of the substituents on both coupling partners also play a significant role. nih.gov For this compound, the electron-withdrawing nature of the methyl ester group could influence the reactivity of the bromoalkyne moiety.
A general representation of a palladium-catalyzed cross-coupling cycle is provided below:
| Step | Description | Intermediate Species (Example) |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | [(4-CH3O2C-C6H4-C≡C)-Pd(II)-Br(L)2] |
| 2. Transmetalation | The alkynyl group from the copper acetylide replaces the bromide on the palladium complex. | [(4-CH3O2C-C6H4-C≡C)-Pd(II)-(C≡C-R')(L)2] |
| 3. Reductive Elimination | The two organic groups are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst. | (4-CH3O2C-C6H4-C≡C-C≡C-R') + Pd(0)L2 |
This table represents a generalized catalytic cycle for a Sonogashira-type reaction. L represents a ligand, and R' represents the substituent on the coupling partner alkyne.
Radical Pathways in Bromination and Coupling Processes
While many reactions of haloalkynes are dominated by ionic or organometallic pathways, the potential for radical mechanisms should not be overlooked. The C-Br bond in this compound can, under certain conditions (e.g., initiation by light or a radical initiator), undergo homolytic cleavage to generate a bromine radical and a (4-(methoxycarbonyl)phenyl)ethynyl radical. youtube.comyoutube.comlibretexts.orgtransformationtutoring.com
Radical addition reactions to alkynes are a known class of transformations. youtube.comyoutube.comlibretexts.org In such a scenario, a radical species could add across the triple bond of an alkene or another alkyne. For instance, the photolytically or thermally induced reaction of this compound with an alkene could potentially proceed via a radical chain mechanism.
The key steps in a hypothetical radical addition reaction would be:
Initiation: Formation of a bromine radical from a suitable initiator or via homolysis of the C-Br bond.
Propagation:
Addition of the bromine radical to an alkene to form a carbon-centered radical intermediate.
The resulting radical then abstracts a bromine atom from another molecule of this compound, propagating the chain.
Termination: Combination of any two radical species to form a stable, non-radical product.
Transition State Analysis in Alkyne Functionalization
Understanding the transition state of a reaction is paramount to comprehending its kinetics and selectivity. For reactions involving the functionalization of the alkyne moiety in this compound, transition state analysis can provide critical insights. While specific transition state analyses for this exact molecule are scarce, general principles from related systems can be applied.
In the context of cross-coupling reactions, the transition state for the oxidative addition step is often considered rate-limiting. nih.govgrantome.comresearchgate.net The geometry and energy of this transition state are influenced by the nature of the palladium catalyst, its ligands, and the electronic and steric properties of the bromoalkyne. The electron-withdrawing ester group in this compound would likely affect the electron density at the C-Br bond, thereby influencing the energy of the oxidative addition transition state.
For other potential reactions, such as nucleophilic addition to the alkyne, the transition state would involve the approach of the nucleophile to one of the sp-hybridized carbons. The geometry of this approach would determine the stereochemical outcome of the reaction. Computational chemistry provides powerful tools to model these transient structures.
Computational Studies on Reaction Mechanisms
In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations serve as invaluable tools for predicting and understanding the mechanistic details of reactions involving this compound. unicamp.brnih.govresearchgate.netsmu.eduyoutube.comnih.govresearchgate.netrug.nlaps.org
Density Functional Theory (DFT) Calculations for Reactivity Prediction
DFT calculations can be employed to determine the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. researchgate.netnih.govresearchgate.net This information is crucial for predicting its reactivity towards various reagents. For instance, the calculated LUMO energy and its distribution can indicate the most likely sites for nucleophilic attack.
Furthermore, DFT can be used to model the entire reaction energy profile, including the structures and energies of reactants, intermediates, transition states, and products. unicamp.brresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and selectivity. While specific DFT studies on this compound are not prominent, calculations on similar molecules provide a framework for what to expect.
A hypothetical DFT study could investigate the following:
The C-Br bond dissociation energy to assess the likelihood of radical initiation.
The relative energies of different conformers of the molecule.
The energy profile of a Sonogashira-type coupling reaction to identify the rate-determining step.
Molecular Dynamics Simulations in Reaction Pathway Analysis
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, complementing the static picture provided by DFT. nih.govrug.nlaps.org In the context of reaction mechanisms, MD simulations can be used to:
Explore the conformational landscape of this compound and its interaction with solvent molecules.
Simulate the approach of a reactant to the substrate, providing information on the preferred reaction pathways.
In QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, the reactive core of the system can be treated with a high level of theory (QM), while the surrounding environment is treated with a more computationally efficient method (MM). youtube.com This approach is particularly useful for studying reactions in complex environments, such as in the presence of a catalyst and solvent.
While no specific MD simulations on the reaction pathways of this compound have been found in the surveyed literature, this technique holds significant promise for future investigations into its reactivity.
Applications in the Synthesis of Complex Molecular Architectures
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The precise and rigid geometry imparted by the ethynyl (B1212043) group, coupled with the reactivity of the bromine atom, makes Methyl 4-(bromoethynyl)benzoate a key starting material for pharmacologically relevant scaffolds.
The enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.gov The absence of a human homolog makes LpxC a prime target for the development of novel antibiotics to combat multidrug-resistant infections. nih.gov Many potent LpxC inhibitors are designed to chelate the catalytic zinc ion, often utilizing a hydroxamate group, and to interact with a nearby hydrophobic passage within the enzyme. nih.gov
Diacetylene scaffolds have emerged as a promising structural motif for LpxC inhibitors. This compound is a critical precursor for constructing these diacetylene-based molecules. Its bromoalkyne functionality is perfectly suited for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which is a cornerstone method for synthesizing substituted alkynes. beilstein-journals.org In a typical synthetic strategy, this compound can be coupled with a terminal alkyne, or it can be converted to a terminal alkyne itself and then coupled with an aryl halide.
For instance, in the synthesis of advanced LpxC inhibitors, a key intermediate is often a diacetylene methyl ester. nih.gov The synthesis of these crucial intermediates can be achieved by coupling a derivative of this compound with another ethynyl-containing fragment. This strategy allows for the modular construction of complex inhibitors where different aromatic or heterocyclic groups can be introduced to optimize binding interactions with the hydrophobic regions of the LpxC active site. nih.gov The Sonogashira coupling's reliability and functional group tolerance make it an invaluable tool in the medicinal chemistry campaigns aimed at developing these next-generation antibiotics. purdue.edu
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The bromoethynyl group in this compound is a powerful functional group for the synthesis of these ring systems. The electron-deficient nature of the alkyne, enhanced by the bromine atom, makes it an excellent participant in various cycloaddition and annulation reactions.
One primary application is in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. For example, reacting bromoalkynes with azides provides a route to triazoles, while reaction with nitrile oxides can yield isoxazoles. Furthermore, the acyl Sonogashira reaction, which couples an acid chloride with a terminal alkyne, produces α,β-alkynyl ketones. mdpi.com These ketones are exceptionally versatile intermediates that can be cyclized to form a wide range of heterocycles, including furans, pyrazoles, and pyridines, depending on the reaction conditions and partners. mdpi.com The methyl benzoate (B1203000) moiety of the starting material is carried through the synthesis, providing a functional handle on the final heterocyclic product for further modification or for tuning its biological activity.
Building Block for Advanced Materials
The same reactivity that makes this compound useful in medicinal chemistry also establishes it as a fundamental building block for advanced organic materials with tailored electronic and photophysical properties.
Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are the core components of modern organic electronics. The Sonogashira cross-coupling reaction is one of the most powerful methods for creating the ethynylene linkages (–C≡C–) that define oligo(phenylene ethynylene)s (OPEs) and poly(phenylene ethynylene)s (PPEs). beilstein-journals.orgsemanticscholar.org
This compound is an ideal AB-type monomer for this purpose. The "A" end (bromo) and the "B" end (ethynyl, which can be revealed after the initial coupling) can be sequentially reacted to build up conjugated chains with precise control over length and composition. semanticscholar.org For example, coupling this compound with a di-alkyne monomer under Sonogashira conditions leads to the formation of highly ordered, rigid-rod polymers. The benzoate ester group along the polymer backbone can enhance solubility and influence the final material's processing characteristics and electronic properties. Research has shown that polymers of the (benzoate)ethynylene type can be synthesized as trimers, pentamers, heptamers, and longer polymers, with their properties being a function of the conjugation length.
| Material | Type | Mesomorphic Behavior | Inter-chain Distance (π–π stacking) |
|---|---|---|---|
| (Benzoate)ethynylene Pentamer | Oligomer | Smectic C Lamellar | 0.35 nm |
| (Benzoate)ethynylene Heptamer | Oligomer | Smectic C Lamellar | 0.35 nm |
| (Benzoate)ethynylene Polymer | Polymer | Nematic | 0.35 nm |
This interactive table summarizes the structural properties of conjugated oligomers and polymers synthesized from benzoate-ethynylene building blocks, demonstrating how molecular structure dictates material organization.
The extended π-conjugation in polymers and oligomers derived from this compound gives rise to useful semiconductor properties. These materials can be used in a variety of organic electronic and photonic devices. The ability to transport charge carriers along their conjugated backbone makes them suitable for the active layer in Organic Field-Effect Transistors (OFETs).
Furthermore, the electronic structure of these materials allows them to absorb and emit light, leading to applications in organic photovoltaics (OPVs), where they can act as donor or acceptor materials, and in Organic Light-Emitting Diodes (OLEDs). The rigid, well-defined structure of these molecules also makes them candidates for use as "molecular wires" in the field of molecular electronics, aiming to create electronic components at the single-molecule scale. The versatility of the starting building block allows chemists to fine-tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize performance in these specific applications. semanticscholar.org
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The design of molecules that can spontaneously organize into larger, ordered structures is a key goal of this field. nih.govnih.gov The rigid, board-like shape of oligomers and polymers synthesized from this compound makes them excellent candidates for self-assembly.
Research on (benzoate)ethynylene oligomers has shown that these molecules exhibit liquid crystalline behavior, a state of matter between a conventional liquid and a solid crystal. Specifically, shorter oligomers like pentamers and heptamers were found to organize into a Smectic C phase, where the molecules align in layers. The polymer version tended to form a Nematic phase, where the molecules have long-range orientational order but no positional order.
A key driving force for this assembly is the strong π–π stacking interaction between the electron-rich conjugated backbones. X-ray scattering studies have consistently revealed a separation distance of approximately 0.35 nm between the polymer chains, which is characteristic of this type of interaction. The side chains, originating from modifications to the benzoate group, organize in a "back-to-back comb-like" fashion, creating well-defined bilayers. ucl.ac.uk This ability to control the assembly from the molecular level (the design of the building block) to the macroscopic level (the final material structure) is a powerful strategy for creating new functional materials. ucl.ac.ukuniv-rennes.fr
Advanced Analytical Techniques for Characterization of Methyl 4 Bromoethynyl Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 4-(bromoethynyl)benzoate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum, the aromatic protons on the benzoate (B1203000) ring typically appear as a set of doublets due to their coupling. The protons ortho to the ester group are expected to resonate at a different chemical shift than those ortho to the bromoethynyl group. The methyl protons of the ester group characteristically appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester group exhibits a characteristic signal in the downfield region. The quaternary carbons of the aromatic ring and the bromoethynyl group, as well as the carbon of the methyl group, each give distinct signals, allowing for a complete carbon skeleton assignment. researchgate.net
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 | d | Aromatic (ortho to -COOCH₃) |
| ¹H | ~7.6 | d | Aromatic (ortho to -C≡CBr) |
| ¹H | ~3.9 | s | -OCH₃ |
| ¹³C | ~166 | s | C=O |
| ¹³C | ~132 | s | Aromatic |
| ¹³C | ~131 | s | Aromatic |
| ¹³C | ~130 | s | Aromatic |
| ¹³C | ~129 | s | Aromatic |
| ¹³C | ~80 | s | -C≡CBr |
| ¹³C | ~52 | s | -OCH₃ |
| ¹³C | ~48 | s | -C≡CBr |
Note: Exact chemical shifts can vary depending on the solvent and the specific derivative.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies.
The IR spectrum would prominently feature a strong absorption band corresponding to the C≡C triple bond stretch of the bromoalkyne moiety, typically observed in the 2200-2100 cm⁻¹ region. Another key feature is the strong carbonyl (C=O) stretching vibration of the ester group, which appears around 1720 cm⁻¹. The C-O stretching vibrations of the ester are also identifiable.
Raman spectroscopy complements IR by providing information on non-polar bonds. The C≡C bond, being relatively non-polar, often gives a strong signal in the Raman spectrum, confirming the presence of the alkyne group. Aromatic ring vibrations can also be observed in both IR and Raman spectra.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C≡C | Stretch | 2200 - 2100 |
| C=O (Ester) | Stretch | ~1720 |
| C-O (Ester) | Stretch | 1300 - 1100 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns to confirm its structure. libretexts.org
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. docbrown.info This isotopic signature is a definitive indicator of a monobrominated compound. researchgate.net
Electron impact ionization often leads to fragmentation of the molecular ion. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the bromine atom is also a possible fragmentation route. raco.cat Analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M]⁺ | 238/240 | Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M-OCH₃]⁺ | 207/209 | Loss of a methoxy group |
| [M-COOCH₃]⁺ | 179/181 | Loss of the methyl ester group |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the qualitative and quantitative analysis of non-volatile and thermally sensitive compounds like this compound. helixchrom.com A reversed-phase HPLC method, typically employing a C18 column, is often suitable. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The compound is detected using a UV detector, as the aromatic ring provides strong UV absorbance. researchgate.net The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area can be used to quantify its concentration and assess purity. thaiscience.info
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. nih.gov For this compound, which has a moderate boiling point, GC analysis is feasible. mdpi.comresearchgate.net A capillary column with a non-polar or medium-polarity stationary phase is typically used. ceon.rswiley-vch.de The sample is vaporized in the injector and carried through the column by an inert carrier gas, such as helium or nitrogen. ceon.rswiley-vch.de The separation is based on the differential partitioning of the compound between the stationary and mobile phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. wiley-vch.de GC-MS provides both retention time data and mass spectral information, offering a high degree of confidence in compound identification. mdpi.com
Table 4: Typical Chromatographic Conditions for the Analysis of Benzoate Esters
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water | UV (e.g., 254 nm) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. mdpi.com This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. researchgate.net
To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined. For substituted phenylacetylenes and benzoates, X-ray crystallography can reveal details about the planarity of the molecule and the nature of intermolecular forces, such as π-π stacking or halogen bonding, which influence the crystal lattice. nih.govacs.orgresearchgate.net
Table 5: Illustrative Crystallographic Data for a Substituted Benzoate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 8 |
Note: The values are illustrative and would need to be determined experimentally for this compound. researchgate.net
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Approaches
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of aryl bromoalkynes like methyl 4-(bromoethynyl)benzoate, future research is geared towards minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. A significant trend is the move away from traditional methods that often employ strong bases and cryogenic conditions.
One promising green approach involves the use of phase-transfer catalysis (PTC). This methodology facilitates the reaction between reagents in different phases (e.g., solid-liquid or liquid-liquid), often leading to milder reaction conditions, reduced solvent usage, and easier product isolation. For instance, the synthesis of 1-bromoalkynes has been achieved using a solid-liquid phase-transfer catalysis system with potassium carbonate as the base, which is a more environmentally friendly alternative to organometallic bases.
Another area of focus is the use of safer and more sustainable brominating agents. Traditional methods may use reagents that are toxic or generate significant waste. An emerging alternative is the use of a CBr4/FeCl3/H2O system for the synthesis of 1-bromoalkynes. This method is advantageous as it uses water as a solvent and iron, an abundant and non-toxic metal, as a catalyst.
Future research will likely concentrate on refining these methods to improve yields, expand the substrate scope, and further reduce the environmental impact. The development of catalytic systems that can directly and selectively brominate terminal alkynes using greener bromine sources will be a key area of investigation.
Photocatalytic Transformations of Aryl Bromoalkynes
Photocatalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. For aryl bromoalkynes, this technology opens up new avenues for their functionalization under mild conditions. The bromoalkyne moiety is an excellent substrate for radical reactions initiated by photoredox catalysts.
Recent studies have demonstrated the visible-light-induced photocatalytic transformation of bromoalkynes. These reactions often proceed via the formation of an alkynyl radical, which can then participate in a variety of bond-forming reactions. This allows for the introduction of diverse functional groups at the terminal position of the alkyne, providing access to a wide range of complex molecules.
Future research in this area will likely focus on:
Expanding the scope of photocatalytic reactions: This includes exploring new reaction partners for the alkynyl radical and developing novel cycloaddition and cascade reactions.
Developing more efficient photocatalysts: The design of new catalysts with tailored photophysical and electrochemical properties will be crucial for improving reaction efficiency and selectivity.
Mechanistic studies: A deeper understanding of the reaction mechanisms will enable the rational design of new transformations and the optimization of existing ones.
Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are carried out in continuously flowing streams within a reactor, offers several advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or unstable intermediates. The synthesis and manipulation of bromoalkynes can benefit significantly from this technology due to the potential hazards associated with acetylides and energetic materials.
The use of flow chemistry for the generation and in-situ consumption of haloalkynes has been reported. This approach minimizes the accumulation of potentially explosive intermediates, thereby enhancing the safety of the process. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can also lead to improved yields and selectivities.
Future directions in this area include:
Integration of synthesis and purification: The development of integrated flow systems that combine reaction, work-up, and purification steps will streamline the production of aryl bromoalkynes.
Multi-step synthesis in flow: The design of continuous flow processes for the multi-step synthesis of complex molecules starting from this compound will be a key area of research.
Scale-up of flow processes: Translating laboratory-scale flow syntheses to industrial production will be essential for the wider adoption of this technology.
Exploration of Novel Catalytic Systems for Alkyne Functionalization
The development of novel catalytic systems is at the heart of advancing the chemistry of aryl bromoalkynes. While traditional palladium- and copper-catalyzed cross-coupling reactions are well-established, there is a continuous drive to discover new catalysts with improved activity, selectivity, and substrate scope.
Future research will likely focus on:
First-row transition metal catalysis: The use of earth-abundant and less toxic metals such as iron, cobalt, and nickel as catalysts is a growing trend. These metals can offer unique reactivity profiles compared to their noble metal counterparts.
Ligand design: The development of new ligands that can modulate the electronic and steric properties of the metal center is crucial for controlling the outcome of catalytic reactions.
Bimetallic catalysis: The use of two different metals that work in concert to catalyze a reaction can lead to synergistic effects and enable transformations that are not possible with a single catalyst.
C-H activation: The direct functionalization of C-H bonds is a highly atom-economical approach. The development of catalytic systems that can selectively activate C-H bonds and couple them with aryl bromoalkynes is a major goal.
Integration into Bioorthogonal Chemistry and Drug Discovery Platforms
The unique reactivity of the bromoalkyne functionality makes this compound and related compounds attractive building blocks for applications in chemical biology and medicinal chemistry. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
While direct applications of this compound in bioorthogonal chemistry are still emerging, the bromoalkyne moiety has the potential to participate in bioorthogonal ligation reactions. For example, it could potentially be used in copper-free click chemistry or in reactions with specific biological nucleophiles.
In drug discovery, the rigid, linear structure of the ethynylbenzoate core can serve as a valuable scaffold for the design of new therapeutic agents. The bromoalkyne group provides a handle for further functionalization, allowing for the rapid generation of libraries of compounds for biological screening. The introduction of the bromoalkyne can also modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Future research in these areas will involve:
Development of new bioorthogonal reactions: The design of novel bioorthogonal reactions that specifically target the bromoalkyne group will expand the toolbox of chemical biologists.
Synthesis of biologically active molecules: The use of this compound as a starting material for the synthesis of new drug candidates targeting a variety of diseases will be a key focus.
Chemical probe development: The incorporation of the bromoethynylbenzoate moiety into chemical probes will enable the study of biological processes in living cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
